molecular formula C22H19N3O2 B2916032 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide CAS No. 1286719-19-4

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide

Cat. No. B2916032
CAS RN: 1286719-19-4
M. Wt: 357.413
InChI Key: HYIWGWLRYUYVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide, also known as BPPA, is a small molecular weight compound that has gained attention in recent years due to its potential applications in scientific research. BPPA is a heterocyclic compound with a pyrrolopyridine core structure and a phenylacetamide side chain. In

Scientific Research Applications

Nickel-Catalyzed Aminocarbonylation

A study by Wang et al. (2020) introduced a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide derivatives, overcoming challenges associated with steric hindrance. This method features wide functional group tolerance and highlights the utility of phenylacetamides in synthetic chemistry, potentially including derivatives like the queried compound (Wang et al., 2020).

ACAT Inhibition for Disease Treatment

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the design and therapeutic potential of compounds with similar structures in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis of Diastereomerically Pure Pyrrolidin-2-ones

Galeazzi et al. (1996) discussed the synthesis of biologically active amino acids containing the pyrrolidine ring, through a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones. This research offers insights into the synthesis of complex structures related to the queried compound (Galeazzi et al., 1996).

Photocyclization of β-Oxo-amides

Hasegawa et al. (1979) investigated the photocyclization of β-oxo-amides, including benzoylacetamide, to pyrrolidin-2-ones. This study may provide insights into the reactivity and synthetic pathways relevant to the production or modification of the compound (Hasegawa et al., 1979).

Pyrrolidine Analogues as Sialidase Inhibitors

Czollner et al. (1990) synthesized pyrrolidine derivatives as potential sialidase inhibitors, indicating the significance of pyrrolidine structures in developing inhibitors for enzymes like Vibrio cholerae sialidase (Czollner et al., 1990).

properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-20(23-19-9-5-2-6-10-19)16-25-14-12-18-11-13-24(21(18)22(25)27)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIWGWLRYUYVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide

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